![molecular formula C13H22N4O2 B2450890 Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate CAS No. 2309462-17-5](/img/structure/B2450890.png)
Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate
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Overview
Description
“Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate” is a chemical compound that has been mentioned in the context of being an important intermediate in many biologically active compounds . It’s also been noted for its potential use as a rigid linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of this compound has been described in several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . The total yield of the three steps was reported to be 49.9% .Molecular Structure Analysis
The molecular formula of “Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate” is C19H32BN3O4 . The structure of this compound has been confirmed by MS and 1HNMR spectrum .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 114.0 to 118.0 °C, a predicted boiling point of 492.8±35.0 °C, and a predicted density of 1.14±0.1 g/cm3 . It also has a pKa value of 2.89±0.19 .Scientific Research Applications
- EN300-6730494 exhibits high antimicrobial activity. Researchers have explored its effectiveness against various pathogens, including bacteria and fungi. Further studies could focus on optimizing its antimicrobial spectrum and understanding its mechanism of action .
- The compound’s arylurea derivatives, particularly those containing aryloxy (1-phenylpropyl) alicyclic diamines, show promise as novel antibacterial agents. Investigating their selectivity over mammalian cells and potential for drug development is crucial .
- Researchers have evaluated EN300-6730494 for its biological activity. This includes assessing its impact on cellular processes, toxicity, and interactions with biological targets. Understanding its pharmacokinetics and pharmacodynamics is essential for drug development .
- Piperidine-containing compounds play a significant role in drug construction. EN300-6730494 can serve as a building block for designing new drugs. Scientists explore its reactivity in various synthetic reactions, such as cyclization, hydrogenation, and multicomponent reactions .
- EN300-6730494 derivatives can be transformed into spiropiperidines and condensed piperidines. These structural motifs are valuable in drug discovery. Researchers investigate their stability, reactivity, and potential biological effects .
- While not explicitly reported in the literature, exploring EN300-6730494’s potential as an anticancer agent could be an exciting avenue. Its unique structure and piperidine moiety may interact with cancer-related pathways .
Antimicrobial Activity
Antibacterial Agents
Biological Evaluation
Drug Design and Synthesis
Spiropiperidines and Condensed Piperidines
Potential Anticancer Agents
Mechanism of Action
Mode of Action
It’s known that many compounds with similar structures interact with their targets by binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in cell proliferation, differentiation, and apoptosis .
properties
IUPAC Name |
tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-15-17-11(10)9-6-4-5-7-14-9/h8-9,14H,4-7H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYCZXSBUFEAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(NN=C1)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate |
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